molecular formula C23H37ClO5S B11963122 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid CAS No. 2488-47-3

3-Chlorosulfonyl-4-hexadecyloxybenzoic acid

Cat. No.: B11963122
CAS No.: 2488-47-3
M. Wt: 461.1 g/mol
InChI Key: CMEPMTUFLQRHDO-UHFFFAOYSA-N
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Description

3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is a chemical compound with the molecular formula C23H37ClO5S and a molecular weight of 461.065 g/mol . This compound is known for its unique structure, which includes a chlorosulfonyl group and a long hexadecyloxy chain attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid typically involves the chlorosulfonation of 4-hexadecyloxybenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chlorosulfonyl-4-hexadecyloxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Hydrolysis Agents: Water or aqueous base (e.g., sodium hydroxide) is used for hydrolysis reactions.

Major Products

    Sulfonamide Derivatives: Formed by reacting with amines.

    Sulfonate Derivatives: Formed by reacting with alcohols.

    Sulfonothioate Derivatives: Formed by reacting with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, such as amino groups in proteins, to form stable sulfonamide bonds. This reactivity makes it useful for modifying biomolecules and studying enzyme inhibition . The long hexadecyloxy chain also contributes to its unique properties, such as its ability to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is unique due to its long hexadecyloxy chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in the study of membrane-associated processes and the development of liquid crystalline materials .

Properties

CAS No.

2488-47-3

Molecular Formula

C23H37ClO5S

Molecular Weight

461.1 g/mol

IUPAC Name

3-chlorosulfonyl-4-hexadecoxybenzoic acid

InChI

InChI=1S/C23H37ClO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-21-17-16-20(23(25)26)19-22(21)30(24,27)28/h16-17,19H,2-15,18H2,1H3,(H,25,26)

InChI Key

CMEPMTUFLQRHDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl

Origin of Product

United States

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